molecular formula C6H11NO3 B14735407 1-(Methylamino)-1-oxopropan-2-yl acetate CAS No. 5450-85-1

1-(Methylamino)-1-oxopropan-2-yl acetate

Cat. No.: B14735407
CAS No.: 5450-85-1
M. Wt: 145.16 g/mol
InChI Key: BJNCZZUBRBZKLD-UHFFFAOYSA-N
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Description

1-(Methylamino)-1-oxopropan-2-yl acetate (CAS: Not provided in evidence) is a ketone-containing acetate ester with a methylamino substituent. Its structure comprises a propan-2-yl backbone where the carbonyl group at position 1 is substituted with a methylamino group (-NHCH₃), and the hydroxyl group at position 2 is acetylated.

Properties

CAS No.

5450-85-1

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

[1-(methylamino)-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C6H11NO3/c1-4(6(9)7-3)10-5(2)8/h4H,1-3H3,(H,7,9)

InChI Key

BJNCZZUBRBZKLD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)-1-oxopropan-2-yl acetate can be achieved through several methods. One common approach involves the reaction of methylamine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Acetic Anhydride: Methylamine is reacted with acetic anhydride in the presence of a base, such as pyridine, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often use automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Methylamino)-1-oxopropan-2-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features

The compound’s analogs vary in substituents on the ketone, ester group, or amino functionality. Key examples include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
1-(Methylamino)-1-oxopropan-2-yl acetate R₁ = -NHCH₃; R₂ = -OAc C₆H₁₀NO₄ ~163.15* Methylamino-acetate hybrid
1-(Methylsulfanyl)-1-oxopropan-2-yl acetate R₁ = -SCH₃; R₂ = -OAc C₅H₈O₃S 148.18 Thioether substitution (higher lipophilicity)
1-Oxo-1-phenylhexan-2-yl acetate (3k) R₁ = phenyl; R₂ = -OAc C₁₃H₁₆O₃ 220.26 Aromatic ketone, longer alkyl chain
Ilomastat (GM6001) Complex indole-based structure C₂₀H₂₈N₄O₄ 388.46 Peptidomimetic, hydroxamate MMP inhibitor

*Calculated based on formula.

Key Observations :

  • Functional Group Impact : Replacing -NHCH₃ with -SCH₃ (as in ) increases lipophilicity, likely altering solubility and bioavailability .

Purification Trends :

  • Analogs with polar groups (e.g., -NHCH₃) show lower Rf values in hexane/ethyl acetate systems (e.g., Rf = 0.4–0.44), indicating moderate polarity .

Physicochemical Properties

  • Polarity: The methylamino group enhances polarity compared to methylsulfanyl analogs, affecting chromatographic behavior (e.g., Rf differences) .
  • Physical State : Simple analogs (e.g., 1-oxo-1-phenyl derivatives) are often solids or oils, depending on substituents. For example, compound 8 () is a yellowish oil, while compound 13 () is a white powder .

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